molecular formula C17H21IN2O4 B13658021 tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B13658021
M. Wt: 444.26 g/mol
InChI Key: PNAFYMUKOYLPBE-UHFFFAOYSA-N
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Description

tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxazines These compounds are characterized by their unique three-dimensional structures, which include a spiro-connected oxazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic oxazine core through a cyclization reaction, followed by iodination and esterification steps. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and halogenating agents like iodine or N-iodosuccinimide (NIS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-iodosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve the use of organic solvents, such as tetrahydrofuran (THF), and controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxazine and piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is primarily related to its ability to interact with various molecular targets. The iodine atom and oxazine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways, such as signal transduction and gene expression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure. The presence of the iodine atom provides unique reactivity, allowing for selective modifications and interactions with biological targets. Additionally, the spirocyclic oxazine-piperidine core offers a rigid and three-dimensional framework, which can enhance the compound’s stability and specificity in various applications .

Properties

Molecular Formula

C17H21IN2O4

Molecular Weight

444.26 g/mol

IUPAC Name

tert-butyl 6-iodo-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H21IN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21)

InChI Key

PNAFYMUKOYLPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)I)NC(=O)O2

Origin of Product

United States

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